3-(2-bromophenyl)-1H-pyrrole
Overview
Description
3-(2-Bromophenyl)-1H-pyrrole: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromobenzaldehyde and pyrrole.
Condensation Reaction: The 2-bromobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles (e.g., amines, thiols) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted pyrroles with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 3-(2-Bromophenyl)-1H-pyrrole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can enhance the compound’s binding affinity and specificity for its target, leading to the desired biological effect. The pyrrole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1H-pyrrole: Similar structure with a fluorine atom instead of bromine.
3-(2-Iodophenyl)-1H-pyrrole: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromophenyl)-1H-pyrrole is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in specific halogen bonding interactions, which may not be possible with other halogens. Additionally, the size and electronegativity of bromine can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
3-(2-bromophenyl)-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLZMSELDLGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506171 | |
Record name | 3-(2-Bromophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76304-46-6 | |
Record name | 3-(2-Bromophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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